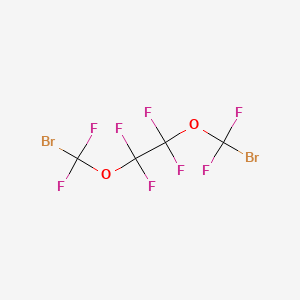

1,6-Dibromo-2,5-dioxaperfluorohexane

Description

The exact mass of the compound 1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F8O2/c5-3(11,12)15-1(7,8)2(9,10)16-4(6,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSXACQJCQPNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)Br)(F)F)(OC(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381188 | |

| Record name | 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-48-6 | |

| Record name | 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330562-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,6-Dibromo-2,5-dioxaperfluorohexane

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 1,6-Dibromo-2,5-dioxaperfluorohexane. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of this specialized fluorinated diether. While this compound is not extensively documented in publicly available literature, this guide extrapolates from established principles of organofluorine chemistry to propose a reliable synthetic pathway and expected analytical outcomes.

Introduction and Significance

This compound, with the chemical structure BrCF₂OCF₂CF₂OCF₂Br, is a unique α,ω-dibrominated perfluoroether. Its structure combines the high chemical and thermal stability of a perfluorinated backbone with reactive terminal bromine atoms. This bifunctionality makes it a valuable building block in polymer chemistry and for the synthesis of more complex fluorinated molecules. The electron-withdrawing nature of the perfluoroalkoxy chain significantly influences the reactivity of the C-Br bonds, making them suitable for a range of nucleophilic substitution and radical reactions.

The integration of ether linkages within the fluorocarbon chain imparts a degree of flexibility compared to analogous perfluoroalkanes, potentially influencing the physical properties of derived materials, such as polymers or surfactants. Potential applications for this and similar compounds lie in the development of novel fluoropolymers with tailored properties, specialized lubricants, and as intermediates in the synthesis of complex agrochemicals and pharmaceuticals.

Proposed Synthesis of this compound

A plausible and scientifically sound synthetic route to this compound, based on analogous reactions in organofluorine chemistry, involves a two-step process commencing from the commercially available 2,2,3,3-tetrafluoro-1,4-butanediol. The proposed pathway is outlined below.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of a Suitable Dihalo-Precursor

The initial step would involve the conversion of the diol to a more reactive dihalide. Direct bromination of fluorinated alcohols can be challenging. A more robust method involves conversion to a dichloride followed by halide exchange, or direct bromination using a suitable reagent like phosphorus tribromide.

-

To a stirred solution of 2,2,3,3-tetrafluoro-1,4-butanediol in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (PBr₃) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully quench by pouring it over ice-water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-dibromo-2,2,3,3-tetrafluorobutane.

-

Purify the product by vacuum distillation.

Step 2: Synthesis of this compound

This step would involve the reaction of the dibrominated precursor with a suitable reagent to introduce the BrCF₂O- moieties. A possible approach is a reaction with a bromodifluoromethylating agent.

-

In a suitable high-pressure reactor, combine the purified 1,4-dibromo-2,2,3,3-tetrafluorobutane with a bromodifluoromethylating agent such as the silver salt of bromodifluoroacetic acid (BrCF₂CO₂Ag).

-

The reaction would likely require thermal or photochemical initiation to generate the necessary radical intermediates.

-

Heat the reactor to an appropriate temperature and monitor the progress of the reaction by GC coupled with mass spectrometry (GC-MS).

-

Upon completion, cool the reactor and vent any gaseous byproducts.

-

Extract the product with a suitable solvent and wash the extract to remove any remaining salts or starting materials.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

The final product, this compound, would be purified by fractional vacuum distillation.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended, with predicted outcomes based on the target structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated compounds. Both ¹⁹F and ¹³C NMR would provide critical information.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two distinct signals.

-

A triplet corresponding to the two bromine-adjacent difluoromethylene groups (-OCF₂ Br). The triplet splitting would arise from coupling to the adjacent difluoromethylene group (-CF₂ CF₂-). The chemical shift is anticipated in the range of -60 to -80 ppm (relative to CFCl₃).

-

A triplet corresponding to the central difluoromethylene groups (-OCF₂ CF₂ O-). This signal would be further upfield, likely in the range of -80 to -100 ppm, and would be split into a triplet by the adjacent -OCF₂Br groups.

-

-

¹³C NMR: The ¹³C NMR spectrum, likely requiring proton decoupling, would also show two distinct signals, both expected to be triplets due to one-bond coupling with fluorine.

-

A signal for the carbon atoms in the -OCF₂Br groups.

-

A signal for the carbon atoms in the central -OCF₂CF₂O- moiety.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F and C-O stretching vibrations.

-

C-F Stretching: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹.

-

C-O Stretching: Characteristic ether linkages in a fluorinated system will also show strong absorptions, typically in the 1000-1100 cm⁻¹ region.

-

The absence of O-H stretching bands (around 3200-3600 cm⁻¹) would confirm the complete conversion of the starting diol.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information on the fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 391.84 g/mol . The isotopic pattern of this peak will be characteristic of a compound containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine atom (M-Br)⁺ and cleavage of the C-O or C-C bonds, leading to characteristic fluorinated fragments.

Summary of Expected Analytical Data

| Property | Expected Value |

| Molecular Formula | C₄Br₂F₈O₂ |

| Molecular Weight | 391.84 g/mol |

| Boiling Point | Estimated to be around 102 °C (based on vendor data)[1] |

| Density | Estimated to be around 2.208 g/cm³ (based on vendor data)[1] |

| ¹⁹F NMR | Two triplets expected in the range of -60 to -100 ppm |

| IR Spectroscopy | Strong absorptions at 1000-1300 cm⁻¹ (C-F, C-O) |

Safety and Handling

Perfluoroethers are generally considered to be of low toxicity. However, as with all halogenated compounds, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good initial choice, but compatibility should be verified), safety goggles, and a lab coat.[2]

-

Ventilation: All handling of this compound, especially during synthesis and purification, should be conducted in a well-ventilated fume hood to avoid inhalation of any volatile materials or reaction byproducts.

-

Thermal Decomposition: Avoid high temperatures, as thermal decomposition of fluorinated compounds can produce toxic and corrosive byproducts such as hydrogen fluoride.

Conclusion

References

-

PubChem. 1,6-Dibromohexane. National Center for Biotechnology Information. [Link]

-

University of Washington. Perfluoropolyether SOP. [Link]

Sources

- 1. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroxide chemistry. Part VII. Synthesis and some reactions of perfluoro-2,5-diazahexane 2,5-dioxyl - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of 1,6-Dibromo-2,5-dioxaperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromo-2,5-dioxaperfluorohexane is a halogenated ether belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique structure, characterized by a short perfluorinated carbon chain interrupted by two ether linkages and terminated by bromine atoms, imparts a distinct set of physicochemical properties. These characteristics are of significant interest in various fields, including materials science and as a potential building block in the synthesis of more complex fluorinated molecules. The presence of both highly electronegative fluorine atoms and reactive bromine atoms makes this compound a versatile, albeit specialized, chemical intermediate. This guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound, offering insights for its application in research and development.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its molecular structure. This compound possesses a linear four-carbon backbone with two ether oxygen atoms situated at the 2 and 5 positions. The carbon chain is fully fluorinated, and the terminal carbons are bonded to bromine atoms.

Key Identifiers:

-

IUPAC Name: 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane[]

-

CAS Number: 330562-48-6[]

-

Molecular Formula: C₄Br₂F₈O₂[]

-

Molecular Weight: 391.84 g/mol []

-

SMILES: C(C(OC(F)(F)Br)(F)F)(OC(F)(F)Br)(F)F[]

-

InChI: InChI=1S/C4Br2F8O2/c5-3(11,12)15-1(7,8)2(9,10)16-4(6,13)14[]

Physicochemical Properties

The physicochemical properties of this compound are dictated by the strong carbon-fluorine bonds, the presence of ether linkages, and the terminal bromine atoms. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, a combination of supplier data and established principles of fluorine chemistry allows for a detailed characterization.

| Property | Value | Source/Comment |

| Boiling Point | 102°C | [] |

| Density | 2.208 g/cm³ | [] |

| Flash Point | 60.3°C | Safety Data Sheet |

| Solubility | Data not available | Expected to have low solubility in water and higher solubility in fluorinated solvents. |

| Vapor Pressure | Data not available | The relatively low boiling point suggests a moderate vapor pressure at room temperature. |

| Refractive Index | Data not available | Fluorinated compounds typically exhibit low refractive indices. |

Experimental Workflow for Property Determination

The determination of these physicochemical properties relies on established experimental protocols. The following diagram outlines a general workflow for characterizing a liquid chemical like this compound.

Caption: General experimental workflow for the synthesis, characterization, and property determination of this compound.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative NMR technique for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[2][3] The spectrum is expected to show distinct signals for the two different fluorine environments: the CF₂ groups adjacent to the ether oxygens and the CF₂ groups in the center of the molecule. The chemical shifts will be influenced by the neighboring ether and bromine atoms.[4]

-

¹³C NMR: The carbon spectrum would display signals corresponding to the two types of carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached fluorine, oxygen, and bromine atoms.

-

¹H NMR: As there are no hydrogen atoms in the molecule, a ¹H NMR spectrum would be devoid of signals, confirming the perfluorinated nature of the compound.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile PFAS like perfluoroethers.[5][6][7][8] The mass spectrum of this compound would be expected to show the molecular ion peak, although it may be of low intensity. Characteristic fragmentation patterns would arise from the cleavage of C-C, C-O, and C-Br bonds, leading to the formation of various fluorinated fragments. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in distinctive isotopic clusters for bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of C-F and C-O-C stretching vibrations. The C-F stretching region typically appears between 1000 and 1400 cm⁻¹. The C-O-C ether linkage will also show strong absorption bands in the fingerprint region. The C-Br stretching vibrations occur at lower frequencies, typically below 700 cm⁻¹.

Reactivity and Stability

The chemical behavior of this compound is governed by the interplay of its constituent functional groups.

Thermal Stability

Perfluoroethers are known for their high thermal stability due to the strength of the C-F bond. However, the presence of ether linkages can be a point of thermal degradation. Studies on perfluoroether carboxylic acids have shown that they can decompose at elevated temperatures. The terminal C-Br bonds in this compound are weaker than the C-F bonds and are expected to be the primary sites of initial thermal decomposition.

Chemical Reactivity

The electron-withdrawing nature of the perfluoroalkyl groups significantly influences the reactivity of the ether linkages and the terminal bromine atoms.

-

Ether Linkages: The ether oxygens are less basic compared to their non-fluorinated counterparts due to the inductive effect of the fluorine atoms. This makes them less susceptible to protonation and subsequent acid-catalyzed cleavage. They are generally resistant to hydrolysis under neutral and acidic conditions.

-

Terminal Bromine Atoms: The C-Br bonds are the most reactive sites in the molecule. These bonds can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. They can also participate in radical reactions and may be susceptible to photochemical degradation under certain conditions.[9]

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key reactive sites in the this compound molecule.

Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is essential before use.

General Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized fluorinated compound with a unique combination of properties. Its perfluorinated structure imparts high density and thermal stability, while the terminal bromine atoms provide reactive handles for further chemical modification. Although a comprehensive experimental dataset for this specific molecule is not yet publicly available, its properties can be reasonably inferred from the behavior of related perfluoroethers and brominated compounds. This technical guide provides a foundational understanding of its physicochemical characteristics to aid researchers and scientists in its safe handling and potential applications. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this intriguing molecule.

References

- Casey, J. S., Jackson, S. R., Ryan, J., & Newton, S. R. (2023). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances.

- Computational Prediction of Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids. (n.d.). ChemRxiv.

- Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. (2023). Environmental Health Perspectives, 131(6), 067008.

- The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances. (2023). OSTI.GOV.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(12), 3463–3470.

- The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. (2023).

- Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. (2020). Environmental Science & Technology, 54(21), 13766–13775.

- Hydrolysis of 11 biodegradable PFAS by recombinant human liver carboxylesterase 1 (hCES1). (2022).

- Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. (2024).

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (2021). Environmental Science & Technology, 55(13), 8847–8856.

- Perfluoropolyether functional oligomers: Unusual reactivity in organic chemistry. (1995). Journal of Fluorine Chemistry, 73(1), 1–11.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. (2018). Environmental Science & Technology, 52(15), 8555–8564.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. (1996). The Journal of Organic Chemistry, 61(19), 6547–6551.

- Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. (2021). Chemosphere, 277, 130044.

- Development of a PFAS reaction library: identifying plausible transformation pathways in environmental and biological systems. (2020). Environmental Science: Processes & Impacts, 22(10), 1963–1978.

- High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances. (2023). The Journal of Physical Chemistry A, 127(38), 7943–7953.

- Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons. (2023). Semantic Scholar.

- Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Comput

- High-Level Quantum Chemical Prediction of C–F Bond Dissociation Energies of Perfluoroalkyl Substances. (2023).

- Refractive index of various fluorinated polymers for TE polarization as a function of wavelength. (2002).

- Bromine-photosensitized degradation of perfluorooctanoic acid. (2025). Scientific Reports, 15(1), 22177.

- Determination of the refractive index of liquids at cryogenic temperature. (2018). Review of Scientific Instruments, 89(8), 083109.

- Refractive Index. (n.d.). RefractiveIndex.Info.

- CAS 330562-48-6 this compound. (n.d.). BOC Sciences.

- (PDF) Bromine-photosensitized degradation of perfluorooctanoic acid. (2025).

- Diethyl ether. (n.d.). Wikipedia.

- An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (2016). Acta Physica Polonica A, 129(1), 59–62.

- Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol: A Technical Guide. (2025). Benchchem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Synthesis and Application Research of 1,6-dibromohexane. (2025). ChemicalBook.

- 1,6 Dibromohexane Manufacturer, Supplier, and Exporter. (n.d.).

Sources

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances (Journal Article) | OSTI.GOV [osti.gov]

- 8. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromine-photosensitized degradation of perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,6-Dibromo-2,5-dioxaperfluorohexane: A Technical Guide

Introduction

1,6-Dibromo-2,5-dioxaperfluorohexane, with the chemical formula C₄Br₂F₈O₂, is a halogenated ether of interest in various fields, including materials science and as a potential building block in organic synthesis. Its highly fluorinated backbone and terminal bromine atoms impart unique chemical and physical properties. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While experimental data for this specific molecule is not widely available in public databases, this guide will leverage predictive models and data from structurally related compounds to provide a robust analytical framework. The methodologies and interpretations presented herein are designed to guide researchers in the empirical analysis of this and similar fluorinated compounds.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is characterized by a central tetrafluoroethane core linked to two bromo(difluoro)methoxy groups. This symmetry will be a key determinant of its spectroscopic signatures.

Structure: Br-CF₂-O-CF₂-CF₂-O-CF₂-Br

Due to the electronegativity of the fluorine and oxygen atoms, the electron density around the carbon and any residual protons will be significantly influenced, leading to characteristic shifts in NMR spectra. The carbon-fluorine and carbon-oxygen bonds will exhibit strong, distinct absorptions in the IR spectrum. The presence of two bromine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹⁹F NMR and ¹³C NMR will be of primary importance. While this compound is perfluorinated and thus lacks protons, ¹H NMR is still a crucial quality control experiment to confirm the absence of hydrogenated impurities.

Predicted ¹⁹F NMR Spectroscopy

Given the molecular symmetry, we would expect two distinct fluorine environments, leading to two signals in the ¹⁹F NMR spectrum.

-

-O-CF₂-Br: The fluorine atoms adjacent to the bromine atom are expected to appear as a triplet due to coupling with the adjacent -CF₂- group.

-

-O-CF₂-CF₂-O-: The fluorine atoms of the central tetrafluoroethane unit are expected to appear as a triplet due to coupling with the terminal -CF₂-Br groups.

Predicted ¹³C NMR Spectroscopy

Similarly, two distinct carbon environments are anticipated in the ¹³C NMR spectrum.

-

-O-CF₂-Br: This carbon will be significantly deshielded due to the attached oxygen, two fluorine atoms, and a bromine atom. The signal will be split into a triplet by the two directly attached fluorine atoms.

-

-O-CF₂-CF₂-O-: These two equivalent carbons in the center of the molecule will also be deshielded by the neighboring oxygen and fluorine atoms. Their signal will be a triplet due to coupling with the two directly attached fluorine atoms.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

| ¹⁹F | -60 to -80 | Triplet | JFF = 5-15 | -O-CF₂ -Br |

| ¹⁹F | -80 to -100 | Triplet | JFF = 5-15 | -O-CF₂ -CF₂ -O- |

| ¹³C | 110 - 130 | Triplet | ¹JCF = 250-300 | -O-C F₂-Br |

| ¹³C | 115 - 135 | Triplet | ¹JCF = 250-300 | -O-C F₂-C F₂-O- |

Note: The predicted chemical shifts are estimates based on general trends in organofluorine chemistry and may vary depending on the solvent and reference standard used.

Experimental Protocol for NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add a small amount of a suitable internal standard if quantitative analysis is required (e.g., trifluorotoluene for ¹⁹F NMR, TMS for ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zgf on Bruker instruments).

-

Transmitter Frequency: Centered in the expected spectral region for fluorinated ethers (approx. -70 ppm).

-

Spectral Width: Sufficiently wide to cover all expected fluorine signals (e.g., 200 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. The relaxation times of fluorine nuclei can be long.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Although there are no protons on the molecule, this is standard practice to remove any potential proton-related artifacts and is often the default.

-

Transmitter Frequency: Centered in the expected spectral region (approx. 120 ppm).

-

Spectral Width: 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds. The relaxation of quaternary carbons and carbons in fluorinated environments can be slow.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent features will be the C-F and C-O stretching vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1300 - 1000 | Strong, Broad | C-F stretching vibrations |

| 1150 - 1050 | Strong | C-O-C ether stretching vibrations |

| 800 - 600 | Medium-Strong | C-Br stretching vibrations |

The C-F stretching region is often complex due to multiple overlapping absorptions. The presence of the ether linkages will also contribute significantly to the spectrum.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₄Br₂F₈O₂ is approximately 391.84 g/mol . The molecular ion peak will appear as a triplet with an M:M+2:M+4 ratio of approximately 1:2:1, corresponding to the presence of two bromine atoms.

-

Major Fragments: Fragmentation is likely to occur at the C-O and C-C bonds. Expected fragments would include [M-Br]⁺, [CF₂Br]⁺, and other perfluorinated ions.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system for a volatile liquid or a direct infusion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

GC-MS Method:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide has outlined the expected NMR, IR, and MS data based on the known principles of spectroscopy and the compound's molecular structure. The provided experimental protocols offer a starting point for researchers to acquire high-quality data. The synergy of these techniques provides a self-validating system for confirming the identity and purity of this and other novel fluorinated compounds, which is a critical step in any research and development pipeline.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0244379). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0244244). [Link]

-

PubChem. 1,6-Dibromododecafluorohexane. [Link]

-

NIST Chemistry WebBook. Hexane, 1,6-dibromo-dodecafluoro-. [Link]

CHIR-99021 (CAS 330562-48-6): A Technical Guide to its Applications in Basic Research

Foreword: The Precision Tool for Modulating Wnt/β-Catenin Signaling

In the landscape of contemporary biological research, the small molecule CHIR-99021 has emerged as an indispensable tool for investigators seeking to precisely manipulate cellular fate and function. Identified by its CAS number 330562-48-6, this aminopyrimidine derivative is celebrated for its potent and highly selective inhibition of Glycogen Synthase Kinase 3 (GSK-3). This targeted action provides a direct and robust method for activating the canonical Wnt/β-catenin signaling pathway, a fundamental cascade governing a myriad of cellular processes from pluripotency and differentiation to tissue regeneration and disease pathogenesis. This technical guide offers an in-depth exploration of the core basic research applications of CHIR-99021, providing not only the theoretical underpinnings of its mechanism but also practical, field-proven insights and protocols to empower researchers in their experimental endeavors.

Section 1: Core Mechanism of Action - Intercepting the Destruction Complex

CHIR-99021 exerts its profound biological effects by acting as an ATP-competitive inhibitor of GSK-3, with high selectivity for its two isoforms, GSK-3α and GSK-3β.[1][2] In the absence of Wnt signaling, GSK-3 is a key component of a cytoplasmic "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[3] This complex sequentially phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3] This process effectively keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the subsequent activation of Wnt target genes.[2]

The introduction of CHIR-99021 disrupts this regulatory mechanism. By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation of β-catenin.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[3] The stabilized β-catenin is then free to translocate to the nucleus, where it partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of a wide array of Wnt target genes.[2] This elegant mechanism of action makes CHIR-99021 a powerful tool for mimicking Wnt-induced cellular responses.[2]

Figure 2: Workflow for the maintenance of iPSC pluripotency using CHIR-99021.

Directed Differentiation of Pluripotent Stem Cells

Beyond maintaining pluripotency, CHIR-99021 is a powerful tool for directing the differentiation of PSCs into various lineages. The timing and concentration of CHIR-99021 application are critical variables that can be modulated to guide cell fate decisions.

Activation of the Wnt/β-catenin pathway is a key step in osteogenesis. CHIR-99021 has been shown to efficiently promote the differentiation of mesenchymal stem cells and PSC-derived progenitors into osteoblasts. [4][5]

-

Prepare Osteogenic Differentiation Medium (ODM): To a basal medium (e.g., DMEM with 10% FBS), add the following supplements: 100 nM Dexamethasone, 10 mM β-glycerophosphate, 50 µM Ascorbic acid, and CHIR-99021 to a final concentration of 5 µM.

-

Cell Seeding: Plate MSCs at a high density in a tissue culture-treated plate.

-

Induction of Differentiation: Once the cells are confluent, replace the growth medium with the prepared ODM containing CHIR-99021.

-

Medium Changes: Replace the ODM every 2-3 days for a period of 14-21 days.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Staining: At day 7-10, fix the cells and perform ALP staining to detect early osteogenic activity.

-

Alizarin Red S Staining: At day 14-21, fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of mature osteoblasts.

-

Gene Expression Analysis: At various time points, extract RNA and perform qRT-PCR for osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin). [4]

-

Generation and Maintenance of Organoids

Organoids, three-dimensional self-organizing structures derived from stem cells, are revolutionizing disease modeling and drug discovery. CHIR-99021 is a common and often essential component in the culture media for various types of organoids, including intestinal, lung, and cerebral organoids, where it promotes the proliferation and maintenance of stem/progenitor cell populations. [6][7]

This protocol is a simplified representation and may require optimization based on the specific iPSC line and desired lung lineage.

-

Prepare Lung Differentiation Medium: This is a multi-step process often involving a basal medium supplemented with various growth factors and small molecules. In the initial stages of differentiation towards definitive endoderm and anterior foregut endoderm, CHIR-99021 is typically used at a concentration of 3-5 µM.

-

Induction of Definitive Endoderm: Treat iPSC cultures with a high concentration of Activin A and CHIR-99021 for 2-3 days.

-

Specification to Anterior Foregut Endoderm: Following definitive endoderm formation, culture the cells in a medium containing inhibitors of BMP and TGF-β signaling, along with CHIR-99021.

-

Formation of 3D Spheroids: Embed the differentiated progenitor cells in a basement membrane matrix (e.g., Matrigel) and culture in a medium containing FGFs and CHIR-99021 to promote the formation and expansion of lung organoids. [7]5. Maturation: For further maturation into specific airway or alveolar lineages, the composition of the medium is often changed, which may involve the removal of CHIR-99021. [8]6. Analysis: Characterize the resulting organoids by immunohistochemistry for lung-specific markers (e.g., NKX2.1, SOX2, SFTPC) and by assessing their morphology and cellular organization.

The concentration of CHIR-99021 can have dose-dependent effects on organoid development. For instance, in cerebral organoids, low doses of CHIR-99021 can increase organoid size by promoting cell survival and proliferation, while higher doses may impair differentiation. [9][10]

Section 4: Applications in Cancer Research

The Wnt/β-catenin pathway is frequently dysregulated in various cancers, making it a target for therapeutic intervention. While the role of GSK-3 in cancer is complex, its inhibition has shown anti-tumor effects in certain contexts. Research is ongoing to explore the potential of GSK-3 inhibitors like CHIR-99021 in cancer therapy, either as standalone treatments or in combination with other drugs.

Section 5: Practical Considerations and Best Practices

-

Stock Solution Preparation: CHIR-99021 is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). [3]To prepare a 10 mM stock from 2 mg of powder (MW: 465.34 g/mol ), add 429.8 µL of pure DMSO. [3]Gently warm the solution to 37°C for 3-5 minutes to ensure complete dissolution. [3]* Storage: Store the solid compound at 4°C, desiccated. [11]The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. [3]* Use in Cell Culture: When adding the CHIR-99021 stock solution to cell culture media, ensure that the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to cells. [3]It is advisable to pre-warm the cell culture media before adding the compound to prevent precipitation. [3]* Self-Validation: When establishing a new protocol using CHIR-99021, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell type and desired biological outcome. The activation of the Wnt/β-catenin pathway can be verified by Western blotting for stabilized β-catenin or by qRT-PCR for known Wnt target genes (e.g., AXIN2, MYC). [12][13]

Conclusion: A Versatile Modulator of Cell Fate

CHIR-99021 has firmly established itself as a cornerstone small molecule in basic research. Its high potency and selectivity for GSK-3 provide a reliable and reproducible means of activating the canonical Wnt/β-catenin signaling pathway. This capability has profound implications for a wide range of research areas, from maintaining the delicate balance of pluripotency in stem cells to directing their differentiation into specific lineages and fostering the self-organization of complex organoid structures. As our understanding of the intricate roles of Wnt signaling in health and disease continues to expand, the utility of CHIR-99021 as a precision research tool is poised to grow ever more significant.

References

-

A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology. [Link]

-

Exploring CHIR99021: The Key to Stem Cell Research and Beyond. REPROCELL. [Link]

-

The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis. Investigative Ophthalmology & Visual Science. [Link]

-

CHIR99021 | GSK3-beta inhibitor. Cellagen Technology. [Link]

-

The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model. The American Journal of Sports Medicine. [Link]

-

GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration. PLOS ONE. [Link]

-

CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism. International Journal of Molecular Sciences. [Link]

-

Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. Cells. [Link]

-

A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. ResearchGate. [Link]

-

The Combination of Inhibitors of FGF/MEK/Erk and GSK3β Signaling Increases the Number of OCT3/4- and NANOG-Positive Cells in the Human Inner Cell Mass, But Does Not Improve Stem Cell Derivation. PLOS ONE. [Link]

-

In Vitro Human Haematopoietic Stem Cell Expansion and Differentiation. International Journal of Molecular Sciences. [Link]

-

GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration. PubMed. [Link]

-

β-catenin stabilization by GSK3 inhibition increases expression of Tcf1... ResearchGate. [Link]

-

Suppression of Erk signalling promotes ground state pluripotency in the mouse embryo. Development. [Link]

-

Determining the optimal concentration of CHIR99021 (CHIR) for HSC... ResearchGate. [Link]

-

Guidelines for Manufacturing and Application of Organoids: Lung. Organoid. [Link]

-

Optimization of concentration and duration of CHIR99021 treatment... ResearchGate. [Link]

-

CHIR 99021 is required for alveolar organoids formation and... ResearchGate. [Link]

-

GSK3β inhibition by CHIR 99021 during neuronal differentiation affects... ResearchGate. [Link]

-

CHIR99021-Treated Osteocytes with Wnt Activation in 3D-Printed Module Form an Osteogenic Microenvironment for Enhanced Osteogenesis and Vasculogenesis. Advanced Healthcare Materials. [Link]

-

Probing the signaling requirements for naive human pluripotency by high-throughput chemical screening. DSpace@MIT. [Link]

-

Advances in ex vivo expansion of hematopoietic stem and progenitor cells for clinical applications. Stem Cell Research & Therapy. [Link]

-

In 'minibrains,' hindering key enzyme by different amounts has opposite growth effects. EurekAlert!. [Link]

-

The ground state of embryonic stem cell self-renewal. Nature. [Link]

-

GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration. PLOS. [Link]

-

GSK3β inhibition by CHIR 99021 affects neuronal differentiation of... ResearchGate. [Link]

Sources

- 1. stemcell.com [stemcell.com]

- 2. agscientific.com [agscientific.com]

- 3. reprocell.com [reprocell.com]

- 4. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organoid Cell Culture and 3D Cell Culture Reagents | R&D Systems [rndsystems.com]

- 7. Guidelines for Manufacturing and Application of Organoids: Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cellagentech.com [cellagentech.com]

- 12. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Bromine Groups in 1,6-Dibromo-2,5-dioxaperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dibromo-2,5-dioxaperfluorohexane stands as a molecule of significant interest for the synthesis of advanced materials, particularly in the realm of fluoropolymers and specialized chemical intermediates. Its structure, featuring two terminal bromine atoms on a perfluorinated ether backbone, presents a unique reactivity profile. This technical guide provides a comprehensive analysis of the chemical behavior of the bromine groups in this molecule. Drawing upon established principles of organofluorine chemistry and analogous compounds, we will explore the electronic and steric factors governing its reactivity, delve into the challenges of nucleophilic substitution, and detail the more favorable radical and organometallic reaction pathways. This document aims to equip researchers with the foundational knowledge to effectively utilize this versatile fluorinated building block in their synthetic endeavors.

Introduction: Unveiling a Fluorinated Building Block

This compound, with the chemical structure Br-CF₂-CF₂-O-CF₂-CF₂-O-CF₂-CF₂-Br, is a bifunctional perfluorinated compound. While its non-fluorinated analog, 1,6-dibromohexane, is a well-established crosslinking agent and monomer in polymer chemistry, the perfluorinated structure of the title compound imparts a distinct set of properties and reactivity. The presence of a perfluoroalkyl chain and ether linkages dramatically influences the chemical nature of the carbon-bromine (C-Br) bonds, making a direct comparison to its hydrocarbon counterpart misleading.

The high degree of fluorination is expected to bestow properties such as high thermal stability, chemical inertness, and low surface energy to materials derived from it. Understanding the reactivity of the terminal bromine atoms is paramount to harnessing the potential of this molecule in applications ranging from high-performance polymers to specialized coatings and functional fluids.

The Decisive Influence of the Perfluoro-oxa-alkyl Chain

The reactivity of the bromine atoms in this compound is fundamentally dictated by the strong electron-withdrawing inductive effect (-I) of the fluorine atoms. This effect propagates along the carbon chain, significantly polarizing the C-Br bonds and rendering the carbon atoms highly electrophilic.

However, this increased electrophilicity does not necessarily translate to facile nucleophilic substitution reactions. The lone pairs on the fluorine atoms can also exert a repulsive effect on an approaching nucleophile. Furthermore, the stability of potential intermediates in ionic reaction pathways is a critical consideration.

Nucleophilic Substitution: A Challenging Pathway

Conventional nucleophilic substitution reactions (S_N1 and S_N2) are generally difficult for perfluoroalkyl halides.[1]

-

S_N2 Reactions: While the carbon atom attached to the bromine is electrophilic, the backside attack required for an S_N2 mechanism is sterically hindered by the surrounding fluorine atoms and the bulky perfluoroether chain. Moreover, the strong C-F bonds contribute to a rigid conformation that may disfavor the trigonal bipyramidal transition state.

-

S_N1 Reactions: The formation of a carbocation intermediate, a prerequisite for an S_N1 reaction, is highly unfavorable on a perfluorinated carbon chain. The powerful electron-withdrawing nature of the fluorine atoms would severely destabilize any positive charge on the adjacent carbon.

Therefore, forcing conditions, such as high temperatures and highly polar aprotic solvents, would likely be required to achieve even modest yields in nucleophilic substitution reactions.

Caption: Factors limiting nucleophilic substitution on this compound.

Radical Reactions: The Predominant Reactive Avenue

In contrast to the challenges faced by ionic pathways, radical reactions are a highly effective means of functionalizing perfluoroalkyl halides.[2][3] The C-Br bond in this compound is susceptible to homolytic cleavage to generate a perfluoroalkyl radical, which can then participate in a variety of transformations.

Generation of the Perfluoro-oxa-alkyl Radical

The initiation of radical reactions typically involves the generation of the key radical intermediate. Several methods can be employed:

-

Photolysis: UV irradiation can induce the homolytic cleavage of the C-Br bond.

-

Radical Initiators: Thermal decomposition of initiators like azobisisobutyronitrile (AIBN) can generate radicals that abstract a bromine atom.

-

Transition Metal Catalysis: Catalysts based on copper or other transition metals can facilitate the formation of the radical species under milder conditions.[4]

-

Electron Donor-Acceptor (EDA) Complexes: The formation of an EDA complex with a suitable donor molecule can lead to radical generation upon visible light irradiation.[5]

Key Radical-Mediated Transformations

Once formed, the perfluoro-oxa-alkyl radical can undergo several synthetically useful reactions:

-

Radical Addition to Alkenes and Alkynes: This is a powerful method for C-C bond formation. The radical adds to the unsaturated bond, generating a new carbon-centered radical which can then abstract a bromine atom from another molecule of this compound to propagate the chain reaction.

-

Atom Transfer Radical Polymerization (ATRP): The bifunctional nature of this compound makes it a potential initiator for ATRP, allowing for the synthesis of well-defined fluorinated polymers.

-

Organometallic Cross-Coupling Reactions: While often proceeding through oxidative addition/reductive elimination cycles, some organometallic coupling reactions can involve radical intermediates.

Caption: General workflow for a radical addition reaction.

Predicted Spectroscopic Data

Due to the scarcity of experimental data for this compound, the following NMR chemical shifts are predicted based on known values for similar fluorinated fragments. These predictions are valuable for the identification and characterization of this compound and its reaction products.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹⁹F | Br-CF₂ -CF₂-O- | -60 to -70 |

| Br-CF₂-CF₂ -O- | -85 to -95 | |

| -O-CF₂ -CF₂-O- | -80 to -90 | |

| ¹³C | Br-CF₂ -CF₂-O- | 110 to 120 (triplet) |

| Br-CF₂-CF₂ -O- | 115 to 125 (triplet) | |

| -O-CF₂ -CF₂-O- | 118 to 128 (triplet) |

Note: ¹³C NMR signals for fluorinated carbons will appear as triplets due to coupling with the adjacent ¹⁹F nuclei.

Hypothetical Experimental Protocols

The following protocols are designed as starting points for the synthetic utilization of this compound, based on established methodologies for analogous compounds. Appropriate safety precautions should be taken when working with fluorinated compounds and radical reactions.

Protocol 1: Radical Addition to 1-Octene

This protocol describes a hypothetical procedure for the free-radical addition of this compound to an alkene, initiated by AIBN.

Materials:

-

This compound

-

1-Octene

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and anhydrous toluene.

-

Add 1-octene (2.2 eq) to the solution.

-

Add AIBN (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum or by flash chromatography on silica gel using a fluorinated eluent system.

Protocol 2: Organometallic Cross-Coupling with a Gilman Reagent

This protocol outlines a hypothetical cross-coupling reaction to form a C-C bond, which is a common transformation for alkyl halides.[3]

Materials:

-

This compound

-

Methyl lithium (or other alkyllithium)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or THF

-

Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

-

In a dry Schlenk flask under argon, suspend CuI (2.0 eq) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

-

Slowly add methyllithium (4.0 eq) to the suspension to form the lithium dimethylcuprate (Gilman reagent).

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether at -78 °C.

-

Slowly transfer the solution of the dibromide to the Gilman reagent suspension at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

Summary of Reactivity

The following table summarizes the expected reactivity of the bromine groups in this compound.

| Reaction Type | Expected Reactivity | Key Considerations |

| Nucleophilic Substitution | Very Low | Steric hindrance and electronic destabilization of intermediates. Requires harsh conditions. |

| Radical Reactions | High | The preferred pathway for functionalization. Can be initiated by various methods. |

| Organometallic Coupling | Moderate to High | Feasible with appropriate reagents (e.g., Gilman, Suzuki, Stille couplings).[6] |

Conclusion

The bromine groups in this compound exhibit a reactivity profile dominated by radical-mediated transformations. The strong electron-withdrawing nature of the perfluoro-oxa-alkyl chain renders traditional nucleophilic substitution reactions challenging. However, this same electronic influence facilitates the generation of perfluoro-oxa-alkyl radicals, which readily participate in a range of synthetically valuable reactions, including additions to unsaturated systems and potentially as initiators for controlled polymerizations. This understanding of its reactivity opens avenues for the rational design and synthesis of novel fluorinated materials with tailored properties for advanced applications. Further experimental investigation is warranted to fully elucidate the reaction kinetics and optimize conditions for specific transformations.

References

[7] CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents. (URL not available) [8] Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol: A Technical Guide - Benchchem. (URL not available) [2] Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. (2025-01-10). (URL not available) [9] A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials - Organofluorine / Alfa Chemistry. (URL not available) [10] Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC - NIH. (URL not available) [3] Organometallic Coupling Reactions - Chemistry LibreTexts. (2024-03-24). (URL not available) [11] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Publishing. (URL not available) [1] June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021-06-04). (URL not available) [12] Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed. (2020-01-16). (URL not available) [13] Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene - PubMed. (URL not available) [14] (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate. (2024-06-09). (URL not available) [15] Investigations on the Synthesis, Reactivity, and Properties of Perfluoro‐α‐Benzo‐Fused BOPHY Fluorophores - ResearchGate. (URL not available) [16] Synthesis and Application Research of 1,6-dibromohexane - ChemicalBook. (2025-08-19). (URL not available) [17] Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers | Macromolecules - ACS Publications. (2021-01-16). (URL not available) [18] Carbon–fluorine bond - Wikipedia. (URL not available) [6] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL not available) [19] 12.2: Radical Reactions - Chemistry LibreTexts. (2023-01-04). (URL not available) [4] Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing). (URL not available) [20] Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst - ACG Publications. (2021-03-26). (URL not available) [21] Schematic energy diagram of the dissociation of CF 2 BrCF 2 Br. The... - ResearchGate. (URL not available) [22] Fluorine NMR. (URL not available) [23] June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021-06-04). (URL not available) [24] Supplementary Information - The Royal Society of Chemistry. (URL not available) [25] 13C NMR spectra of halocarbons | Request PDF - ResearchGate. (2025-08-06). (URL not available) [26] Fluorous Ethers - RSC Publishing. (2015-08-11). (URL not available) [27] Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes - ResearchGate. (URL not available) [28] Controlling on-surface polymerization by hierarchical and substrate-directed growth - CORDIS. (URL not available) [29] Free-radical halogenation - Wikipedia. (URL not available) [30] Hexane, 1,6-dibromo-dodecafluoro- - the NIST WebBook. (URL not available) [31] Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC. (2025-02-13). (URL not available) [32] Free Radical Reactions - Master Organic Chemistry. (2013-07-30). (URL not available) [33] Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017-12-18). (URL not available) [34] Bromine - the NIST WebBook. (URL not available) [5] Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes - Digital Commons@Becker. (2020-01-24). (URL not available) [35] The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide - ResearchGate. (2025-08-07). (URL not available) [36] Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review - MDPI. (URL not available) [37] Bond dissociation energies. (2010-02-23). (URL not available) [38] Overview on the history of organofluorine chemistry from the viewpoint of material industry. (URL not available) [39] What is nucleophilic substitution? - Chemguide. (URL not available) [40] Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions - Organic Chemistry Portal. (URL not available) [41] Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones - Academic Journals. (URL not available) [42] 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (URL not available) [43] Bond Dissociation Energies in Second-Row Compounds | Request PDF - ResearchGate. (2025-08-06). (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. savemyexams.com [savemyexams.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. acgpubs.org [acgpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. biophysics.org [biophysics.org]

- 23. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. cordis.europa.eu [cordis.europa.eu]

- 29. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 30. Hexane, 1,6-dibromo-dodecafluoro- [webbook.nist.gov]

- 31. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. masterorganicchemistry.com [masterorganicchemistry.com]

- 33. azom.com [azom.com]

- 34. Bromine [webbook.nist.gov]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 38. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 39. chemguide.co.uk [chemguide.co.uk]

- 40. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]

- 41. academicjournals.org [academicjournals.org]

- 42. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 43. researchgate.net [researchgate.net]

Navigating the Complex World of Perfluorinated Compounds: A Technical Guide to the Solubility of 1,6-Dibromo-2,5-dioxaperfluorohexane

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and application. This technical guide delves into the solubility characteristics of 1,6-Dibromo-2,5-dioxaperfluorohexane, a molecule of interest in various advanced material and pharmaceutical applications. Due to the unique nature of highly fluorinated compounds, this guide provides both a theoretical framework for understanding its solubility and a practical, step-by-step protocol for its empirical determination in organic solvents.

Introduction to this compound

This compound is a halogenated perfluoroether. Its structure, characterized by a flexible ether backbone and terminal bromine atoms, suggests its potential as a versatile building block in organic synthesis. The high degree of fluorination imparts unique physicochemical properties, including high density, thermal stability, and chemical inertness. However, this extensive fluorination also leads to unusual solubility behavior, often deviating from the simple "like dissolves like" principle. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and material science.

The Challenge of Fluorine: Theoretical Underpinnings of Solubility

The physical and chemical properties of organic compounds are profoundly influenced by the presence of fluorine atoms.[1] Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic (water-repelling) and lipophobic (fat-repelling).[1] This dual repellency complicates the selection of suitable solvents.

The C-F bond is highly polar, yet the symmetrical arrangement of these bonds in a perfluorinated chain results in a molecule with a low overall dipole moment. The electron density is tightly held by the highly electronegative fluorine atoms, leading to weak van der Waals interactions with non-fluorinated molecules. Consequently, significant energy is required to create a cavity in a hydrocarbon-based solvent to accommodate a fluorinated molecule, without a comparable energy return from solute-solvent interactions. This often results in low solubility in common organic solvents.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Carbon Tetrachloride | Very Low to Insoluble | The weak intermolecular forces of perfluorinated compounds do not favorably interact with the London dispersion forces of hydrocarbon solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Low to Moderate | Some per- and polyfluoroalkyl ether acids have shown some solubility and stability in polar aprotic solvents.[2] However, degradation has also been observed in some cases.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Very Low to Insoluble | Perfluoroethers are generally hydrophobic. While some PFAS are stable in these solvents, their solubility is often limited.[2] |

| Fluorinated | Perfluorohexane, Perfluorodecalin, Hydrofluoroethers (HFEs) | High | "Fluorous dissolves fluorous" is a key principle. Solvents with a high fluorine content are most likely to effectively solvate this compound. |

It is crucial to note that perfluorinated polyethers (PFPEs) can exhibit poor solubility even in some fluorinated solvents, particularly if the PFPE has polar functional groups.[3]

Experimental Protocol for Determining Solubility

Given the unpredictable nature of its solubility, empirical determination is essential. The following protocol provides a robust method for quantifying the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Gas chromatograph with a suitable detector (e.g., ECD or MS) or another suitable analytical instrument (e.g., NMR, HPLC)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Safety Precautions

-

Per- and polyfluoroalkyl substances should be handled with care due to their persistence in the environment.[4]

-

Work in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

-

Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure a saturated solution is formed.

-

Pipette a known volume of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial and allow the undissolved solute to settle completely.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method such as Gas Chromatography (GC).

-

From the calibration curve, determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Molecular Interactions and Solubility

The solubility of this compound is governed by the balance of intermolecular forces between the solute and solvent molecules.

Caption: Intermolecular forces influencing the solubility of this compound.

Conclusion

The unique chemical nature of this compound, imparted by its high degree of fluorination, presents both opportunities and challenges for its use in scientific and industrial applications. While its solubility in common organic solvents is expected to be limited, it is likely to be miscible with fluorinated solvents. This guide provides a foundational understanding of its expected solubility behavior and a practical, detailed protocol for its empirical determination. For researchers and drug development professionals, this information is crucial for optimizing reaction conditions, developing purification strategies, and formulating new materials and therapeutics.

References

-

U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). EPA. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

- Flynn, R. M., et al. (2005). Solubility of perfluorinated polyethers in fluorinated solvents. U.S. Patent Application No. 10/694,849.

-

Gelis, S., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(22), 15003–15013. Retrieved from [Link]

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Diepoxides

Abstract